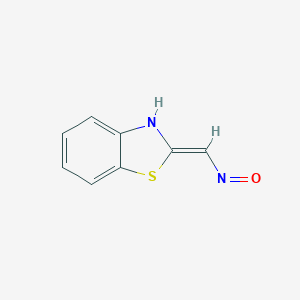

![molecular formula C7H6N2S B073251 苯并[d]噻唑-7-胺 CAS No. 1123-55-3](/img/structure/B73251.png)

苯并[d]噻唑-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

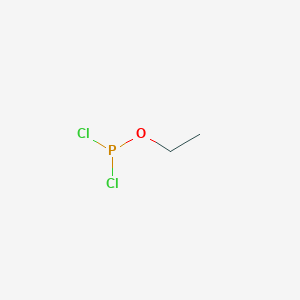

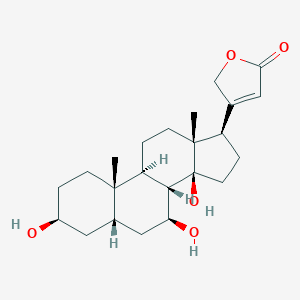

Benzo[d]thiazol-7-amine is a chemical compound used as a pharmaceutical intermediate . It has a molecular weight of 150.2 .

Synthesis Analysis

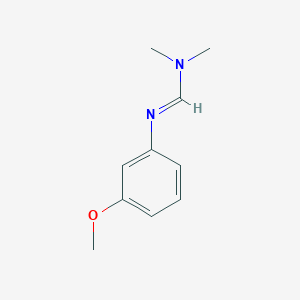

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

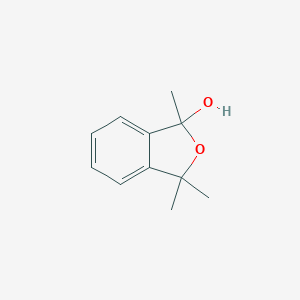

The structure of Benzo[d]thiazol-7-amine was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The InChI code for this compound is 1S/C7H6N2S/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2 .Chemical Reactions Analysis

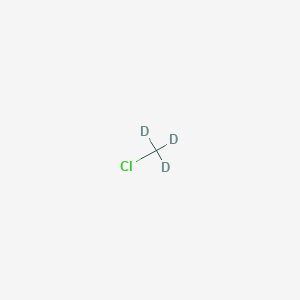

In the synthesis of anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

Benzo[d]thiazol-7-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学研究应用

Anticancer Agent

Benzo[d]thiazol-7-amine derivatives have shown potential as anticancer agents . For instance, the compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) significantly inhibited the proliferation of A431, A549, and H1299 cancer cells .

Anti-inflammatory Agent

These compounds also exhibit anti-inflammatory properties . The same compound B7 decreased the activity of inflammatory factors IL-6 and TNF-α .

Inhibition of Cell Migration

The compound B7 has been found to hinder cell migration, which is a crucial aspect of cancer metastasis .

Pro-apoptotic Effects

At concentrations of 1, 2, and 4 μM, compound B7 exhibited pro-apoptotic effects, inducing cell cycle arrest in A549 and A431 cells .

Antimicrobial Activity

Thiazole derivatives, which include Benzo[d]thiazol-7-amine, have been found to possess antimicrobial properties .

Antiretroviral Activity

These compounds have also been used in antiretroviral drugs .

Antifungal Activity

Benzo[d]thiazol-7-amine derivatives have shown potential as antifungal agents .

Antidiabetic, Anti-Alzheimer, Antihypertensive, Antioxidant, and Hepatoprotective Activities

These compounds have a wide range of pharmaceutical and biological activities, including antidiabetic, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

作用机制

Target of Action

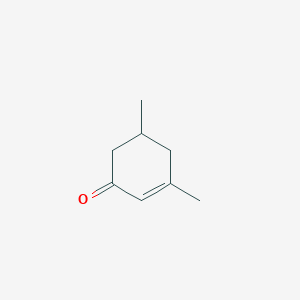

Benzo[d]thiazol-7-amine and its derivatives have been found to exhibit a broad spectrum of biological effects, including anti-inflammatory and anti-tubercular activities . The primary targets of these compounds are often enzymes or proteins that play crucial roles in the disease process. For instance, in the context of anti-inflammatory activity, these compounds have been shown to inhibit the cyclooxygenase (COX) enzymes . COX enzymes are essential for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation .

Mode of Action

The interaction of Benzo[d]thiazol-7-amine with its targets often results in the inhibition of the target’s function, leading to a decrease in the disease symptoms. For example, in the case of COX enzymes, the inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The action of Benzo[d]thiazol-7-amine affects several biochemical pathways. In the context of inflammation, the inhibition of COX enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation and associated pain. In the context of tuberculosis, benzothiazole derivatives have been found to inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .

Pharmacokinetics

The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of related active compounds have been predicted using computational tools .

Result of Action

The result of the action of Benzo[d]thiazol-7-amine is a decrease in the symptoms of the disease it is targeting. For instance, in the case of inflammation, the inhibition of COX enzymes leads to a decrease in the production of prostaglandins, resulting in reduced inflammation and associated pain . In the context of tuberculosis, the inhibition of the DprE1 enzyme leads to a disruption in the cell wall biosynthesis of Mycobacterium tuberculosis, inhibiting its growth .

安全和危害

未来方向

Recent synthetic developments of benzothiazole-based anti-tubercular compounds and their in vitro and in vivo activity have been highlighted . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . This suggests that Benzo[d]thiazol-7-amine and its derivatives could have potential future applications in the development of new anti-tubercular drugs.

属性

IUPAC Name |

1,3-benzothiazol-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUIKHROIQRWGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499827 |

Source

|

| Record name | 1,3-Benzothiazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-7-amine | |

CAS RN |

1123-55-3 |

Source

|

| Record name | 1,3-Benzothiazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the structural characterization of the synthesized 2-(4-Aminophenyl)-6-fluoro-N-(substituted phenyl)benzo[d]thiazol-7-amine derivatives?

A1: The synthesized compounds were characterized using various spectroscopic techniques:

Q2: What were the findings regarding the in vitro efficacy of the synthesized benzo[d]thiazol-7-amine derivatives against cancer cell lines?

A2: The synthesized compounds were screened for in vitro cytotoxicity against:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。